Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid is a heterocyclic compound that belongs to the class of pyridopyrimidines These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid typically involves the condensation of pyridine derivatives with pyrimidine derivatives. One common method is the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid often involve multicomponent reactions and the use of automated synthesis techniques. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyridopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidine-5-one
- Pyrido[2,3-d]pyrimidine-7-one
- Pyrimidino[4,5-d][1,3]oxazine
Uniqueness
Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid is unique due to its specific ring fusion pattern and the presence of carboxylic acid groups at positions 4 and 6. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyridopyrimidine derivatives .
Properties
Molecular Formula |
C9H7N3O4 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
5H-pyrido[4,3-d]pyrimidine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c13-8(14)7-5-3-12(9(15)16)2-1-6(5)10-4-11-7/h1-2,4H,3H2,(H,13,14)(H,15,16) |
InChI Key |
MVCKFXUZDYUZHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN1C(=O)O)N=CN=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.